Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate
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Overview
Description
Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a pentanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate typically involves multi-step organic synthesis. One common route includes the formation of the piperazine ring followed by the introduction of the pyridine moiety. The final step involves esterification to form the pentanoate ester. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the piperazine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and as a building block for advanced materials
Mechanism of Action
The mechanism of action of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine moiety can enhance binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also feature nitrogen-containing rings and have similar biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Pyridine compounds: These compounds share the pyridine moiety and have diverse applications in medicinal chemistry .
Uniqueness
Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate is unique due to its combination of a piperazine ring and a pyridine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
methyl 5-oxo-5-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-22-15(21)6-2-5-13(19)17-8-9-18(14(20)11-17)12-4-3-7-16-10-12/h3-4,7,10H,2,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIMZPZJZIINSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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